

# "4-methyl-3-oxo-N-phenylpentanamide" NMR and mass spectrometry data interpretation

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## Compound of Interest

Compound Name:	4-methyl-3-oxo-N-phenylpentanamide
Cat. No.:	B016957

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## Spectroscopic Analysis: A Comparative Guide to $\beta$ -Keto Amides

An Interpretive Guide to NMR and Mass Spectrometry Data of **4-methyl-3-oxo-N-phenylpentanamide** and a Structurally Related Alternative.

This guide provides a comparative framework for the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **4-methyl-3-oxo-N-phenylpentanamide**. Due to the limited availability of public spectroscopic data for this specific compound, this guide will utilize 3-oxo-N-phenylbutanamide (also known as acetoacetanilide) as a primary example for data interpretation. The principles and protocols outlined are directly applicable to the analysis of **4-methyl-3-oxo-N-phenylpentanamide** upon data acquisition.

This document is intended for researchers, scientists, and professionals in drug development who are familiar with basic spectroscopic principles.

## Data Presentation

A direct comparison of experimental data is crucial for distinguishing between structurally similar compounds. While experimental data for **4-methyl-3-oxo-N-phenylpentanamide** is not publicly available, Table 1 is presented as a template for recording such data once obtained.

Table 2 provides the available experimental data for the alternative compound, 3-oxo-N-phenylbutanamide.

Table 1: Spectroscopic Data for **4-methyl-3-oxo-N-phenylpentanamide**

Data Type	Parameter	Observed Value	Expected Value/Pattern
<sup>1</sup> H NMR	Chemical Shift ( $\delta$ )	Data not available	- Isopropyl group (doublet and septet) - Methylene protons (singlet) - Phenyl protons (multiplets) - Amide proton (broad singlet)
<sup>13</sup> C NMR	Chemical Shift ( $\delta$ )	Data not available	- Carbonyl carbons (2) - Isopropyl carbons (2) - Methylene carbon - Phenyl carbons (4 unique)
Mass Spec.	m/z	Data not available	- Molecular Ion Peak [M] <sup>+</sup> - Key Fragmentation a,b
a Expected fragmentation would involve cleavage alpha to the carbonyl groups.			
b High-resolution mass spectrometry would provide exact mass for formula confirmation.			

Table 2: Spectroscopic Data for 3-oxo-N-phenylbutanamide (Acetoacetanilide)

Data Type	Parameter	Observed Value	Source
<sup>1</sup> H NMR (in CDCl <sub>3</sub> )	Chemical Shift ( $\delta$ )	See spectrum	<a href="#">[1]</a>
<sup>13</sup> C NMR (in CDCl <sub>3</sub> )	Chemical Shift ( $\delta$ )	See spectrum	<a href="#">[2]</a>
Mass Spec. (Electron Ionization)	m/z of fragments	93, 85, 66, 43	<a href="#">[3]</a>
	Molecular Ion: 177		

## Experimental Protocols

Accurate and reproducible data acquisition is fundamental to structural elucidation and comparison. The following are generalized protocols for NMR and Mass Spectrometry.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Objective:** To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to identify the chemical environment of protons and carbons in the molecule.

**Instrumentation:** A standard NMR spectrometer (e.g., 400 MHz or higher).

**Sample Preparation:**

- Weigh 5-10 mg of the sample.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

**<sup>1</sup>H NMR Acquisition Parameters:**

- Pulse Program: Standard single pulse ( zg30).
- Number of Scans: 16

- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 12 ppm
- Temperature: 298 K

**<sup>13</sup>C NMR Acquisition Parameters:**

- Pulse Program: Standard proton-decoupled (zgpg30).
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 0 to 220 ppm
- Temperature: 298 K

**Data Processing:**

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shifts to the residual solvent peak.
- Integrate the peaks in the <sup>1</sup>H spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

**Sample Preparation (for ESI):**

- Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

- Dilute the stock solution to approximately 10 µg/mL with the same solvent.

#### ESI-MS Acquisition Parameters:

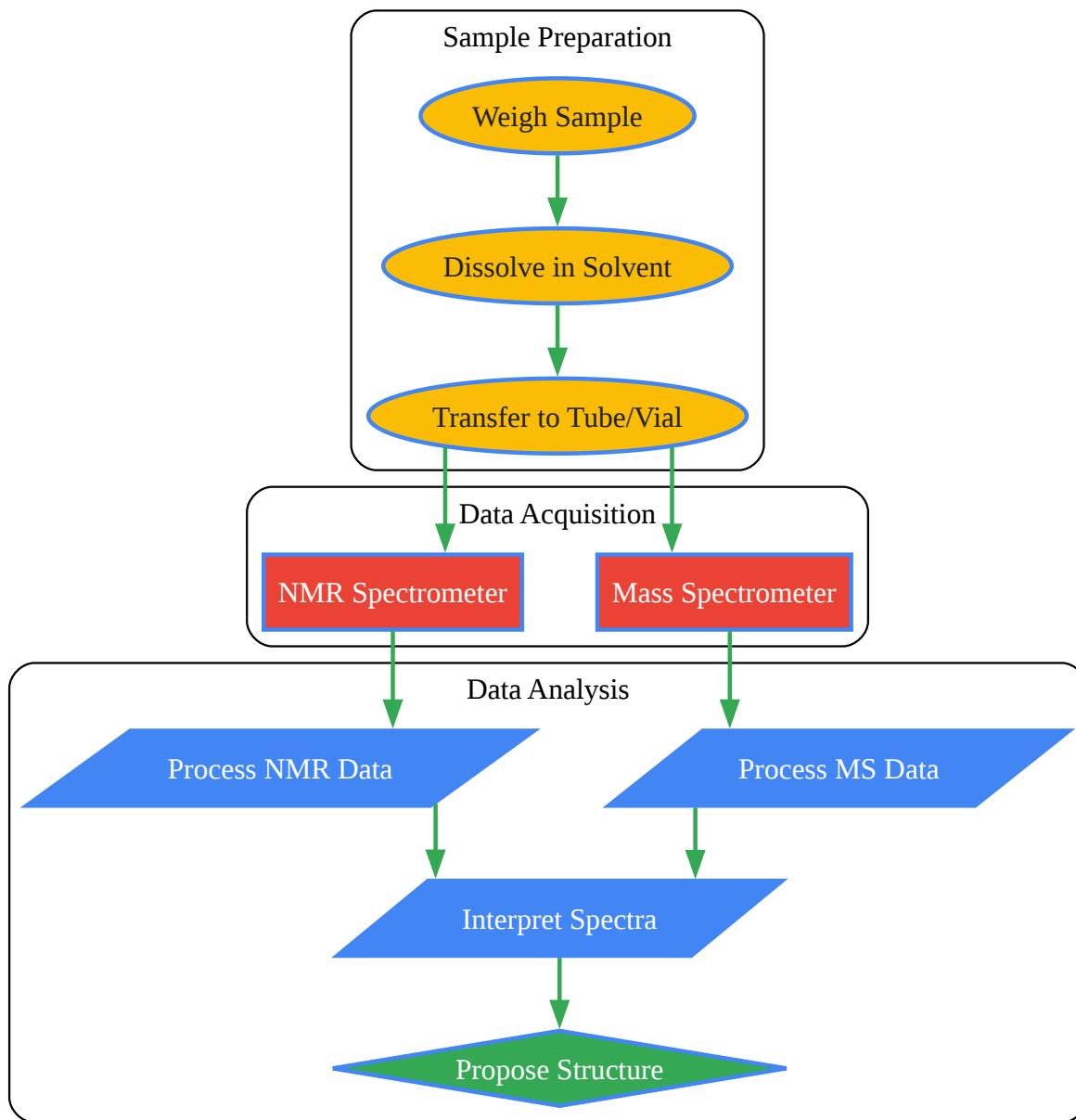
- Ionization Mode: Positive or Negative
- Mass Range: 50-500 m/z
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C

#### Data Processing:

- Identify the molecular ion peak ( $[M+H]^+$ ,  $[M-H]^-$ , or  $[M]^+$ ).
- Analyze the fragmentation pattern to deduce structural information.
- For high-resolution MS, compare the measured exact mass to the calculated mass to confirm the elemental composition.

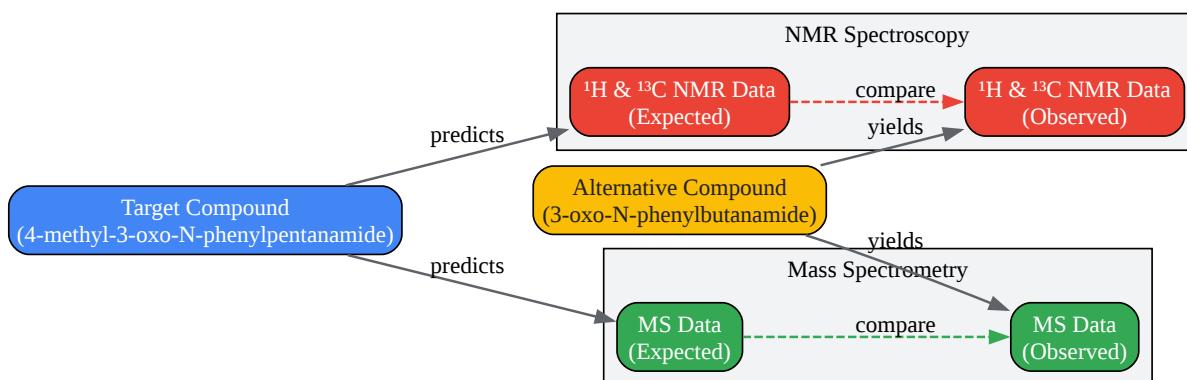
## Visualizing Workflows and Relationships

To clarify the processes and logical connections in spectroscopic analysis, the following diagrams are provided.



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Caption: General workflow for spectroscopic analysis.



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